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Introduction
Light-sheet fluorescence microscopy (LSFM) has revolutionized volumetric imaging of large

biological specimens by offering rapid acquisition speeds and minimal phototoxicity.[1][2] When

combined with tissue clearing techniques, LSFM enables unprecedented visualization of

cellular and subcellular structures within intact organs and even whole organisms.[3][4] This

document provides a detailed guide to imaging samples cleared with Micro-Clear, a
hypothetical organic solvent-based clearing agent, using light-sheet microscopy.

The opacity of biological tissues arises from light scattering due to the heterogeneous refractive

indices (RI) of its components, primarily lipids, water, and proteins.[1][5] Tissue clearing

methods aim to minimize this light scattering by removing components like lipids and water and

homogenizing the refractive index of the remaining structures with a medium that matches the

RI of proteins.[5][6][7] Organic solvent-based clearing methods, such as the one represented

by "Micro-Clear," are known for their rapid and robust clearing capabilities, though they may

require optimization for fluorescent protein retention.[5][8]

These application notes will provide detailed protocols for sample preparation, including

fixation, dehydration, clearing with Micro-Clear, and subsequent antibody labeling.

Furthermore, it will cover the essential steps for imaging with a light-sheet microscope and

provide guidance on data interpretation.
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Experimental Protocols
I. Tissue Preparation and Clearing with Micro-Clear
This protocol outlines the steps for fixing, dehydrating, and clearing biological samples using

the Micro-Clear reagent.

Materials:

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Anhydrous Ethanol (EtOH) series (20%, 50%, 70%, 80%, 95%, 100%)

Micro-Clear Delipidation Solution

Micro-Clear Refractive Index Matching Solution (RIMS)

Glass containers for incubation

Shaker/rotator

Procedure:

Perfusion and Fixation:

Anesthetize the animal model according to approved institutional guidelines.

Perform transcardial perfusion with ice-cold PBS to wash out blood, followed by perfusion

with 4% PFA to fix the tissues.

Dissect the organ of interest and post-fix in 4% PFA at 4°C for 24 hours.

Washing:

Wash the fixed tissue in PBS three times for 1 hour each at room temperature on a shaker

to remove excess fixative.
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Dehydration:

Incubate the tissue in a graded series of anhydrous ethanol at 4°C with gentle shaking:

20% EtOH for 1 hour

50% EtOH for 1 hour

70% EtOH for 1 hour

80% EtOH for 1 hour

95% EtOH for 1 hour

100% EtOH three times for 1 hour each.

Delipidation and Clearing:

Incubate the dehydrated tissue in Micro-Clear Delipidation Solution at room temperature

with gentle shaking. The incubation time will vary depending on the tissue size and type

(refer to Table 1). Monitor the tissue for transparency.

Once transparent, wash the tissue in 100% anhydrous ethanol three times for 1 hour each

to remove the delipidation solution.

Refractive Index Matching:

Immerse the cleared tissue in Micro-Clear Refractive Index Matching Solution (RIMS)

until the tissue is completely transparent and equilibrated. This may take several hours to

overnight. The refractive index of the RIMS should be matched to that of the light-sheet

microscope's detection objective.[9]

II. Antibody Labeling of Micro-Clear Samples
This protocol describes the immunostaining procedure for cleared tissues. It is crucial to

perform this after dehydration and before the final clearing and refractive index matching steps.

Materials:
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Permeabilization Buffer (PBS with 0.5% Triton X-100)

Blocking Buffer (PBS with 0.2% Triton X-100, 10% normal goat/donkey serum)[10]

Primary Antibody Dilution Buffer (PBS with 0.2% Triton X-100, 1% BSA)

Primary antibodies

Fluorophore-conjugated secondary antibodies

Washing Buffer (PBS with 0.2% Triton X-100)

Procedure:

Rehydration (if starting from dehydrated tissue):

If the tissue was stored in ethanol, rehydrate it through a descending ethanol series

(100%, 95%, 80%, 70%, 50%, 20%) to PBS, 1 hour per step at 4°C.

Permeabilization:

Incubate the tissue in Permeabilization Buffer for 2-4 hours at room temperature with

gentle shaking.

Blocking:

Incubate the tissue in Blocking Buffer for at least 6 hours or overnight at 4°C to prevent

non-specific antibody binding.[11][12]

Primary Antibody Incubation:

Dilute the primary antibody in the Primary Antibody Dilution Buffer to the predetermined

optimal concentration.

Incubate the tissue in the primary antibody solution for 1-7 days at 37°C with gentle

shaking. The duration depends on the tissue size and antibody penetration efficiency.

Washing:
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Wash the tissue with Washing Buffer at least five times over 24 hours at room temperature

to remove unbound primary antibodies.

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.

Incubate the tissue in the secondary antibody solution for 1-3 days at 37°C with gentle

shaking, protected from light.

Final Washing:

Wash the tissue with Washing Buffer at least five times over 24 hours at room

temperature, protected from light.

Proceed to Dehydration and Clearing:

After staining, proceed with the dehydration and Micro-Clear clearing protocol as

described in Protocol I, starting from the dehydration step.

III. Light-Sheet Microscopy Imaging
This protocol provides a general workflow for imaging Micro-Clear samples with a light-sheet

microscope.

Materials:

Light-sheet microscope with an objective compatible with the refractive index of Micro-Clear
RIMS.

Imaging chamber

Micro-Clear RIMS

Procedure:

Sample Mounting:
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Mount the cleared and RI-matched sample in the imaging chamber of the light-sheet

microscope.

Fill the chamber with fresh Micro-Clear RIMS to immerse both the sample and the

detection objective.

Microscope Setup:

Select the appropriate laser lines and emission filters for the fluorophores used in the

sample.

Adjust the light sheet parameters (thickness, width, and numerical aperture) to optimize

illumination for the specific sample and desired resolution.[1][13]

Image Acquisition:

Define the imaging volume (x, y, z dimensions) and the z-step size. A smaller z-step size

will result in higher axial resolution but will increase acquisition time and data size.[6]

For large samples, set up a tiling acquisition to cover the entire region of interest.

If available, use multi-view acquisition by rotating the sample to image it from different

angles. This helps to overcome shadowing artifacts and improves overall image quality.

[14]

Data Processing:

If multi-view imaging was used, register and fuse the different views into a single, high-

resolution 3D volume.

If tiling was used, stitch the individual image tiles to reconstruct the full imaging volume.

Perform deconvolution to improve image resolution and contrast.

Quantitative Data
The following tables provide a summary of typical experimental parameters and expected

outcomes for light-sheet microscopy of Micro-Clear samples.
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Table 1: Micro-Clear Clearing Times for Different Tissues

Tissue Type Typical Size
Recommended
Delipidation Time

Expected
Transparency

Mouse Brain (whole) ~1 cm³ 24-48 hours High

Mouse Kidney ~1.5 cm x 0.8 cm 12-24 hours High

Mouse Liver Lobe ~2 cm x 1.5 cm 36-72 hours Moderate to High

Tumor Spheroid 500 µm diameter 2-4 hours Very High

Table 2: Recommended Light-Sheet Microscopy Settings
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Parameter Recommended Setting Rationale

Objective Magnification 10x - 20x

Provides a good balance

between field of view and

resolution for organ-level

imaging.

Numerical Aperture (NA) 0.5 - 1.0

Higher NA provides better

resolution but may have a

shorter working distance.

Light Sheet Thickness 2 - 5 µm

Thinner sheets provide better

axial resolution but may have a

smaller field of view.[1]

Z-Step Size 1 - 3 µm

Should be at or below the axial

resolution of the objective for

proper sampling (Nyquist

sampling).

Laser Power 1 - 10 mW

Use the lowest power

necessary to achieve a good

signal-to-noise ratio to

minimize phototoxicity.

Exposure Time 10 - 100 ms

Adjust based on fluorophore

brightness and desired frame

rate.

Visualizations
Diagram 1: Experimental Workflow for Micro-Clear Sample Preparation and Imaging
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Caption: Workflow for preparing, staining, clearing, and imaging samples.
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Diagram 2: Light-Sheet Microscopy Principle
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Caption: Principle of light-sheet fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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